![molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine](/img/structure/B8613196.png)
2-[(4-Bromophenyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]pyridine is an organosulfur compound that features a bromophenyl group and a pyridinyl group connected by a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(4-Bromophenyl)sulfanyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(2-pyridinyl) sulfide.
Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl(2-pyridinyl) ether: Similar structure but with an oxygen atom instead of sulfur.
4-Bromophenyl(2-pyridinyl) amine: Contains an amine group instead of sulfur.
4-Bromophenyl(2-pyridinyl) ketone: Features a carbonyl group instead of sulfur.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]pyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen, nitrogen, and carbon analogs. The sulfur atom’s ability to form various oxidation states (sulfide, sulfoxide, sulfone) adds versatility to its chemical behavior .
Propiedades
Fórmula molecular |
C11H8BrNS |
|---|---|
Peso molecular |
266.16 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
Clave InChI |
ZVHACROIFZRJON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
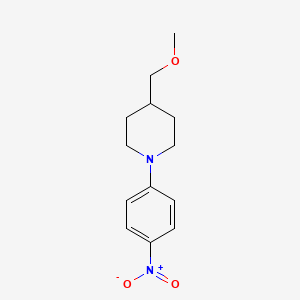
![(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE](/img/structure/B8613127.png)
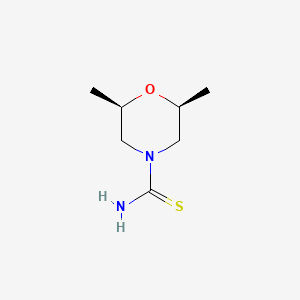

![Ethyl (3Z)-3-amino-3-{[2-(dimethylamino)ethyl]imino}propanoate](/img/structure/B8613147.png)
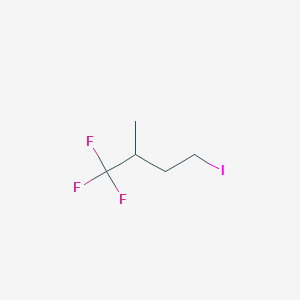
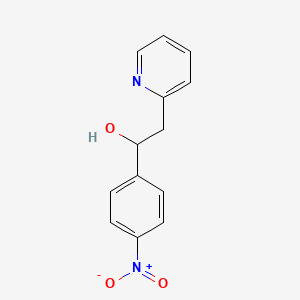


![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)
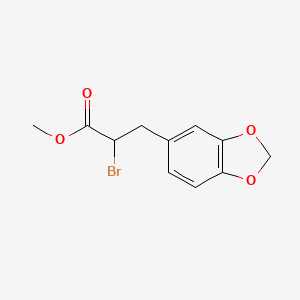
![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)
![4-(Dimethylamino)-3-[3-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8613209.png)
![N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide](/img/structure/B8613210.png)
